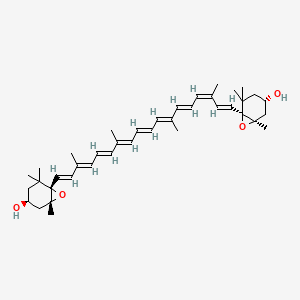

9-cis-Violaxanthin

説明

Structure

3D Structure

特性

分子式 |

C40H56O4 |

|---|---|

分子量 |

600.9 g/mol |

IUPAC名 |

(1R,3S,6S)-6-[(1E,3E,5E,7E,9E,11E,13E,15Z,17E)-18-[(1S,4S,6R)-4-hydroxy-2,2,6-trimethyl-7-oxabicyclo[4.1.0]heptan-1-yl]-3,7,12,16-tetramethyloctadeca-1,3,5,7,9,11,13,15,17-nonaenyl]-1,5,5-trimethyl-7-oxabicyclo[4.1.0]heptan-3-ol |

InChI |

InChI=1S/C40H56O4/c1-29(17-13-19-31(3)21-23-39-35(5,6)25-33(41)27-37(39,9)43-39)15-11-12-16-30(2)18-14-20-32(4)22-24-40-36(7,8)26-34(42)28-38(40,10)44-40/h11-24,33-34,41-42H,25-28H2,1-10H3/b12-11+,17-13+,18-14+,23-21+,24-22+,29-15+,30-16+,31-19-,32-20+/t33-,34-,37+,38+,39-,40-/m0/s1 |

InChIキー |

SZCBXWMUOPQSOX-NLNQYMAJSA-N |

SMILES |

CC(=CC=CC=C(C)C=CC=C(C)C=CC12C(CC(CC1(O2)C)O)(C)C)C=CC=C(C)C=CC34C(CC(CC3(O4)C)O)(C)C |

異性体SMILES |

C/C(=C\C=C\C=C(/C)\C=C\C=C(\C)/C=C/[C@]12[C@](O1)(C[C@H](CC2(C)C)O)C)/C=C/C=C(\C)/C=C/[C@]34[C@](O3)(C[C@H](CC4(C)C)O)C |

正規SMILES |

CC(=CC=CC=C(C)C=CC=C(C)C=CC12C(CC(CC1(O2)C)O)(C)C)C=CC=C(C)C=CC34C(CC(CC3(O4)C)O)(C)C |

製品の起源 |

United States |

Biosynthesis and Metabolic Pathways of 9 Cis Violaxanthin

Origin and Precursors within the Carotenoid Pathway

The synthesis of 9-cis-violaxanthin originates from the general carotenoid pathway, which produces a variety of essential pigments and signaling molecules in plants.

The biosynthetic journey to this compound begins with the C40 precursor, β-carotene. biorxiv.orgresearchgate.net The pathway involves several key enzymatic steps to produce the necessary xanthophyll precursors.

Hydroxylation: The enzyme β-carotene hydroxylase (BCH) catalyzes the hydroxylation of β-carotene to form zeaxanthin (B1683548). researchgate.net

Epoxidation: Subsequently, zeaxanthin undergoes epoxidation to yield all-trans-violaxanthin. This reaction is catalyzed by the enzyme zeaxanthin epoxidase (ZEP). researchgate.netfrontiersin.org

These initial conversions establish the foundation for the eventual formation of the cis-isomer.

The direct precursor to this compound is its all-trans isomer, all-trans-violaxanthin. researchgate.netnih.govoup.com The conversion from the trans to the cis configuration is an isomerization reaction. researchgate.netbiorxiv.org This step is critical because only the 9-cis isomers of violaxanthin (B192666) and neoxanthin (B191967) can be cleaved to produce xanthoxin (B146791), the precursor to ABA. mdpi.compnas.orgexpasy.org While all-trans-violaxanthin is abundant, this compound constitutes a smaller fraction of the total violaxanthin pool in plants like Arabidopsis, estimated at around 6%. researchgate.net

Enzymatic Mechanisms of this compound Formation

The enzymatic machinery responsible for the synthesis of this compound is complex and not yet fully elucidated. It involves both well-characterized enzymes and some whose precise functions and identities are still under investigation.

Zeaxanthin epoxidase (ZEP) is a key enzyme that produces the substrate for the subsequent isomerization. researchgate.netoup.com ZEP is a flavoprotein monooxygenase located on the stromal side of the thylakoid membranes in chloroplasts. frontierspartnerships.orgjmb.or.krwikipedia.org It catalyzes the two-step conversion of zeaxanthin into all-trans-violaxanthin, with antheraxanthin (B39726) serving as the intermediate product. researchgate.netwikipedia.orgmdpi.com This epoxidation reaction is not only a crucial step in the biosynthesis of carotenoids and the ABA precursor but also part of the xanthophyll cycle, a mechanism for photoprotection in plants. researchgate.netoup.commdpi.com

The specific enzyme that directly catalyzes the isomerization of all-trans-violaxanthin to this compound has remained elusive and is often referred to in the literature as an "unknown isomerase" or the result of an "unknown mechanism". researchgate.netbiorxiv.orgscholaris.canih.gov The enzymatic reactions leading to the production of the 9-cis isomers of violaxanthin and neoxanthin from their trans-isomers are considered poorly understood. nih.govoup.com Recent research suggests that DWARF27 (D27)-like proteins, which are known carotenoid isomerases, may contribute directly or indirectly to this conversion, but their exact role in violaxanthin isomerization is still being explored. biorxiv.orgresearchgate.netdntb.gov.ua

The ABA-DEFICIENT4 (ABA4) protein plays an essential, albeit indirect, role in the accumulation of this compound. nih.govoup.com Studies on the Arabidopsis aba4 mutant revealed that ABA4 is required for the synthesis of neoxanthin from violaxanthin. nih.govuniprot.org However, further research provided evidence that ABA4 also controls the accumulation of this compound. researchgate.netnih.govoup.com

While no direct enzymatic isomerase activity has been detected for the ABA4 protein itself, it is postulated to be required for, or contribute to, the trans-to-cis violaxanthin isomerase activity, likely in conjunction with unknown cofactors. researchgate.netnih.govbiorxiv.org This is supported by findings that in mutants lacking the neoxanthin-deficient1 (nxd1) protein, the presence and overexpression of ABA4 lead to an increase in both this compound and ABA levels. researchgate.netnih.gov Therefore, ABA4 is considered a crucial factor that facilitates the production of the cis-xanthophyll precursors required for ABA biosynthesis. researchgate.net

Potential Contribution of DWARF27 (D27) and D27-LIKE1 Isomerases

The biosynthesis of this compound from its trans-isomer is a critical step, though the specific enzymes responsible are still under investigation. oup.com However, emerging evidence points to the potential involvement of DWARF27 (D27) and D27-LIKE1 isomerases. oup.comresearchgate.netnih.gov

These iron-containing isomerases are known to catalyze the conversion of trans-carotenes to their cis-forms, a foundational step in the production of apocarotenoid-derived plant hormones like strigolactones and ABA. oup.comresearchgate.net The D27 enzyme is recognized for its role in converting all-trans-β-carotene to 9-cis-β-carotene, which is the initial committed step in strigolactone biosynthesis. oup.comresearchgate.netroyalsocietypublishing.org Its paralogue, D27-LIKE1, also participates in this conversion. oup.comresearchgate.netroyalsocietypublishing.org

Several lines of evidence suggest that D27-like proteins may directly or indirectly contribute to the formation of this compound. oup.comresearchgate.net For instance, a mutant of Arabidopsis lacking D27-LIKE1 (d27-like1-1) exhibits a significantly higher level of this compound, which is associated with a slight increase in ABA levels. nih.govbiorxiv.org In vitro studies have shown that D27-LIKE1 can accept violaxanthin as a substrate. nih.govbiorxiv.org This suggests that D27-LIKE1 may be involved in regulating the pool of cis-carotenoids, thereby influencing both the strigolactone and ABA biosynthesis pathways. nih.govbiorxiv.org The diversity in the enzymatic activity of these D27-like proteins appears to be crucial for maintaining the optimal ratios of cis/trans carotenoids, which serve as precursors for various essential plant hormones. oup.comresearchgate.net

Downstream Metabolic Fates of this compound

Once synthesized, this compound serves as a primary substrate for the production of the plant hormone abscisic acid (ABA). This conversion is a highly regulated process that is critical for a plant's response to environmental challenges.

The first committed step in the biosynthesis of ABA from this compound is its oxidative cleavage, a reaction catalyzed by a family of enzymes known as 9-cis-epoxycarotenoid dioxygenases (NCEDs). pnas.orgresearchgate.netfrontiersin.orgnih.govresearchgate.netfrontiersin.org These enzymes specifically target and cleave the 11,12 double bond of 9-cis-epoxycarotenoids, including this compound. pnas.orgresearchgate.net NCEDs are non-heme iron-containing enzymes. nih.gov

This cleavage reaction is highly specific to the 9-cis isomer; the all-trans isomers of violaxanthin are not cleaved by these enzymes. pnas.orgnih.gov The expression of NCED genes is often upregulated in response to water stress, leading to increased ABA production. pnas.orgfrontiersin.org For example, in bean leaves subjected to water stress, there are significant increases in the levels of NCED mRNA and protein, which precede the accumulation of ABA. pnas.org

The oxidative cleavage of this compound by NCEDs yields two main products. The primary product relevant to ABA biosynthesis is xanthoxin, a C15 apocarotenoid. pnas.orgresearchgate.netfrontiersin.orgresearchgate.netnih.gov This C15 intermediate is the direct precursor to ABA. pnas.orgresearchgate.net The formation of xanthoxin is a crucial, regulated step in the ABA biosynthetic pathway. pnas.orgresearchgate.netfrontiersin.orgresearchgate.netresearchgate.net

In addition to xanthoxin, the cleavage reaction also produces a C25-apocarotenoid byproduct. pnas.orgresearchgate.netpnas.org This C25 compound results from the remaining portion of the original C40 carotenoid molecule after the C15 xanthoxin has been cleaved off. pnas.orgresearchgate.netpnas.org

The regulation of NCED gene expression is a key mechanism for controlling ABA levels in plants. pnas.orgresearchgate.netfrontiersin.orgnih.gov For instance, under conditions of drought stress, the transcription of NCED genes is significantly induced, leading to a surge in ABA production. pnas.orgfrontiersin.orgfrontiersin.org This rapid increase in ABA helps the plant to cope with the stress by, for example, inducing stomatal closure to reduce water loss. frontiersin.org Conversely, upon rehydration, the levels of NCED mRNA and protein decrease rapidly, leading to a reduction in ABA levels. pnas.org

The metabolic pathway of this compound is interconnected with other apocarotenoid pathways, primarily through the shared pool of carotenoid precursors and the action of related enzymes. mdpi.com Apocarotenoids are a diverse group of compounds derived from the oxidative cleavage of carotenoids, and they play various roles in plant growth, development, and signaling. mdpi.comnih.gov

The biosynthesis of another class of plant hormones, the strigolactones, also begins with a carotenoid precursor, all-trans-β-carotene. royalsocietypublishing.orgmdpi.com The enzyme DWARF27 isomerizes all-trans-β-carotene to 9-cis-β-carotene, the first step in strigolactone synthesis. researchgate.netroyalsocietypublishing.org As discussed earlier, D27 and its homologs may also influence the availability of this compound for ABA synthesis, highlighting a potential regulatory crossroads between these two hormone pathways. oup.comresearchgate.netnih.gov

Oxidative Cleavage by 9-cis-Epoxycarotenoid Dioxygenases (NCEDs)

Genetic and Molecular Regulation of this compound Biosynthesis

The biosynthesis of this compound is a tightly regulated process, influenced by a complex interplay of genetic and molecular factors. This regulation ensures that the production of this crucial carotenoid, a precursor to the plant hormone abscisic acid (ABA), is aligned with the plant's developmental and environmental needs.

Gene Expression Profiles of Key Enzymes (e.g., NCEDs)

The rate-limiting step in ABA biosynthesis is the oxidative cleavage of 9-cis-epoxycarotenoids, a reaction catalyzed by 9-cis-epoxycarotenoid dioxygenases (NCEDs). oup.comresearchgate.netnih.govoup.compnas.orgijcmas.comfrontiersin.org These enzymes can utilize both this compound and 9-cis-neoxanthin as substrates to produce xanthoxin, the C15 precursor of ABA. oup.comresearchgate.netjircas.go.jpfrontiersin.orgfrontiersin.org The expression of NCED genes is often induced by environmental stresses, such as drought, and during specific developmental stages like fruit ripening and seed maturation. nih.govoup.comfrontiersin.orgpsu.edunih.gov

In Citrus species, the expression of different NCED genes varies, affecting the accumulation of this compound. For instance, in Satsuma mandarin and Lisbon lemon, an increase in NCED2 gene expression is observed in the juice sacs, leading to the immediate cleavage of this compound and thus lower levels of this compound. jircas.go.jp In contrast, Valencia oranges exhibit low cleavage activity, resulting in the accumulation of this compound. oup.com In Citrus sinensis (orange), CsNCED1 expression increases during fruit maturation and in response to water stress, playing a primary role in ABA biosynthesis. psu.edu CsNCED2, on the other hand, appears to have a more specialized role in chromoplast-containing tissues. psu.edu

Studies in other plants have revealed similar regulatory patterns. In avocado, PaNCED1 and PaNCED3 are strongly induced during fruit ripening, coinciding with an increase in ABA levels. nih.gov In tomato, suppression of SlNCED1 in the fruit leads to reduced ABA synthesis. oup.com Furthermore, in pear fruit peel, light exposure was found to significantly increase β-carotene content while the levels of this compound were higher in bagged (non-exposed) fruits, suggesting a complex regulation of the pathway by light. frontiersin.org

The expression of other genes in the carotenoid biosynthesis pathway also influences the availability of precursors for this compound. For example, in Arabidopsis and Nicotiana plumbaginifolia, the transcript levels of zeaxanthin epoxidase (ZEP), which catalyzes the conversion of zeaxanthin to violaxanthin, increase during seed development. frontiersin.org Ethylene (B1197577) treatment in citrus flavedo enhances the expression of genes like phytoene (B131915) synthase (PSY), phytoene desaturase (PDS), lycopene (B16060) β-cyclase (LCYb), β-ring hydroxylase (HYb), and ZEP, leading to the accumulation of various carotenoids, though not necessarily this compound itself. jircas.go.jp

Table 1: Gene Expression and this compound Levels

Transcriptional and Post-Transcriptional Regulatory Mechanisms

The regulation of this compound biosynthesis extends beyond simple gene expression levels to include intricate transcriptional and post-transcriptional control mechanisms. Transcription factors play a crucial role in modulating the expression of carotenoid biosynthesis genes. nsfc.gov.cn For instance, in tomato, a complex network of transcription factors, including RIN, R2R3-MYB, and NAC, regulates carotenoid accumulation during fruit ripening. nsfc.gov.cn

Hormonal regulation is also a key factor. Ethylene is known to initiate fruit ripening in climacteric fruits like tomato, which in turn affects carotenoid content. nsfc.gov.cn Auxin, on the other hand, can negatively control carotenoid accumulation in tomato fruit, leading to enhanced levels of violaxanthin and neoxanthin while down-regulating the expression of upstream genes in the pathway. nsfc.gov.cn

Post-transcriptional regulation, such as alternative RNA splicing and the involvement of microRNAs, adds another layer of control over the enzymes involved in carotenoid biosynthesis. nsfc.gov.cn The ORANGE (OR) protein, a plastid-localized protein, is an example of a post-transcriptional regulator that promotes carotenoid accumulation. nsfc.gov.cn

Recent research has also shed light on the role of DWARF27 (D27) and its homologs in carotenoid isomerization. While D27 is known to initiate strigolactone biosynthesis by converting all-trans-β-carotene to 9-cis-β-carotene, its paralog, D27-LIKE1, has been shown to have a broader role. kaust.edu.sa In Arabidopsis, AtD27-like1 expression negatively correlates with the content of this compound in shoots. kaust.edu.sa This suggests a potential competition or cross-talk between the strigolactone and ABA biosynthetic pathways at the level of carotenoid isomer precursors.

Impact of Mutants and Genetic Manipulation on this compound Levels

The study of mutants has been instrumental in elucidating the functions of genes involved in this compound metabolism. In Arabidopsis, mutations in the ABA-DEFICIENT4 (ABA4) and NEOXANTHIN-DEFICIENT1 (NXD1) genes have provided significant insights. The aba4 mutant exhibits ABA-deficient phenotypes and lacks both trans- and cis-neoxanthin. frontiersin.orgoup.comnih.gov Crucially, the aba4 mutation also affects the accumulation of this compound. oup.comnih.govnih.gov

While the nxd1 mutant in tomato and its Arabidopsis counterpart also lack neoxanthin, they surprisingly accumulate high levels of this compound and ABA. oup.comnih.govnih.govresearchgate.net However, the double mutant aba4 nxd1 shows reduced levels of both this compound and ABA, indicating that ABA4 is essential for this compound accumulation, particularly in the absence of NXD1 function. oup.comnih.govnih.gov Furthermore, overexpression of ABA4 in the nxd1 background leads to an increase in both this compound and ABA levels. oup.comnih.govnih.gov These findings suggest that ABA4, possibly with other cofactors, is involved in the isomerization of trans-violaxanthin to produce the cis-isomers required for ABA synthesis. oup.comnih.gov

Mutations in the D27-LIKE1 gene in Arabidopsis also have a notable effect. The d27-like1-1 mutant displays a significant accumulation of this compound, which may contribute to a slight increase in ABA levels. biorxiv.org This suggests that D27-LIKE1 might act as a violaxanthin isomerase in vivo, helping to maintain the balance between the trans and cis forms of violaxanthin. biorxiv.org The d27 d27like1 double mutant shows an even more pronounced phenotype related to strigolactone deficiency, alongside higher ABA levels, highlighting the intricate connection between these pathways. kaust.edu.sa

**Table 2: Impact of Mutations on this compound Levels in *Arabidopsis***

Subcellular Localization of this compound Metabolism

The biosynthesis and metabolic activities involving this compound are highly compartmentalized within the plant cell, primarily occurring within plastids.

Plastidial Compartmentalization of Biosynthetic Steps

The entire carotenoid biosynthetic pathway, from the synthesis of the precursor isopentenyl diphosphate (B83284) (IPP) via the methylerythritol 4-phosphate (MEP) pathway to the formation of various carotenoids, is localized in plastids. pnas.orgaocs.orgnih.gov The early steps of ABA biosynthesis, which involve the formation of xanthophylls like violaxanthin, also take place in plastids. nih.gov

Within the plastids, there is further compartmentalization. The enzymes responsible for the initial stages of the pathway are generally found in the stroma, while the later steps, including the formation of violaxanthin, are associated with the plastid membranes. researchgate.net Specifically, zeaxanthin epoxidase (ZEP), the enzyme that converts zeaxanthin to violaxanthin, has been localized to both the envelope and thylakoid membranes of chloroplasts. researchgate.net This dual localization suggests that violaxanthin biosynthesis may occur in the envelope membranes. researchgate.net In contrast, violaxanthin de-epoxidase (VDE), which converts violaxanthin back to zeaxanthin as part of the xanthophyll cycle, is found only in the thylakoids. researchgate.net

The cleavage of this compound by NCED to produce xanthoxin is also a plastidial process. ijcmas.com The PvNCED1 protein in bean, for example, is imported into chloroplasts. pnas.org

Association with Thylakoid Membranes

This compound, once synthesized, is found associated with the thylakoid membranes of chloroplasts. usp.br It is a component of the light-harvesting complexes (LHCs) of photosystem II (PSII). nih.gov Specifically, it can be found in the major light-harvesting complex protein (LHCIIb). idexlab.com In some cases, such as in the parasitic angiosperm Cuscuta reflexa which lacks neoxanthin, this compound is found in the neoxanthin-binding site of LHCIIb. idexlab.com

The NCED enzyme itself has also been shown to associate with thylakoid membranes. In water-stressed bean leaves, the PvNCED1 protein was found in the insoluble fraction of chloroplasts, which contains the thylakoid membranes. pnas.org This co-localization of the enzyme and its substrate within the thylakoid membrane system likely facilitates the efficient production of ABA precursors in response to stress signals.

The presence of this compound within the LHCs suggests a role in light harvesting and photoprotection, in addition to being an ABA precursor. nih.gov The xanthophyll cycle, which involves the interconversion of violaxanthin, antheraxanthin, and zeaxanthin, is a key mechanism for dissipating excess light energy and occurs within the thylakoid membrane. nih.gov The availability of this compound in the thylakoids is therefore critical for both ABA synthesis and the regulation of photosynthesis. researchgate.net

Biological Functions and Physiological Roles of 9 Cis Violaxanthin in Organisms

Involvement in Photosynthetic Processes

9-cis-Violaxanthin, a specific isomer of the xanthophyll violaxanthin (B192666), is an integral component of the photosynthetic machinery in higher plants and algae. Its presence and configuration are crucial for the proper assembly and function of protein-pigment complexes within the thylakoid membrane, which are essential for capturing light energy and converting it into chemical energy.

This compound is primarily located within the Light-Harvesting Complex II (LHCII), the major antenna complex of Photosystem II (PSII). nih.govmdpi.com LHCII is a multi-subunit protein that binds chlorophylls (B1240455) and xanthophylls, playing a critical role in absorbing solar energy and transferring it to the reaction center. nih.gov Within the trimeric structure of LHCII, violaxanthin occupies peripheral positions. nih.gov Specifically, it has been suggested that this compound can bind to the N1 locus of the LHCII complex. nih.gov This peripheral localization is significant as it facilitates interactions between adjacent LHCII trimers. nih.gov The binding of violaxanthin to LHCII is not static; it is influenced by the presence of other carotenoids, such as 9-cis-neoxanthin. Research has shown that the presence of 9-cis-neoxanthin can affect the binding affinity of violaxanthin to the complex. nih.gov

Contribution to Photoprotection Mechanisms

Plants have evolved sophisticated mechanisms to protect themselves from the damaging effects of high light intensity. This compound is a key player in these photoprotective responses, primarily through its role in the xanthophyll cycle and its influence on non-photochemical quenching (NPQ).

The xanthophyll cycle is a critical photoprotective process that involves the enzymatic conversion of violaxanthin to zeaxanthin (B1683548) via the intermediate antheraxanthin (B39726) under high light conditions. researchgate.netwikipedia.orgfrontiersin.org This conversion is catalyzed by the enzyme violaxanthin de-epoxidase (VDE), which is activated by the low pH of the thylakoid lumen that occurs during excess light exposure. nih.govwikipedia.orgnih.gov Violaxanthin, including its 9-cis isomer, serves as the substrate for VDE. nih.gov The resulting zeaxanthin is a potent energy quencher. The coordination between 9-cis-neoxanthin and violaxanthin at the interface of LHCII monomers has been shown to be important in regulating the operation of the xanthophyll cycle. nih.gov The cycle is reversible, with zeaxanthin being converted back to violaxanthin in low light by the enzyme zeaxanthin epoxidase. researchgate.net

The table below illustrates the relationship between light intensity and the de-epoxidation state (DES) of the xanthophyll cycle pigments, which reflects the conversion of violaxanthin to antheraxanthin and zeaxanthin.

| Light Intensity (µmol·m⁻²·s⁻¹) | De-epoxidation State (DES) [(Z + 0.5A) / (V + A + Z)] |

| 0 (Dark) | ~0.37 |

| 300 | Increases |

| 600 | Increases |

| 900 | Increases |

| 1200 | Increases |

| 1500 | ~0.96 |

| (Data synthesized from findings presented in research on moso bamboo, where DES was shown to be positively correlated with light intensity. frontiersin.org V=Violaxanthin, A=Antheraxanthin, Z=Zeaxanthin) |

Non-photochemical quenching (NPQ) is the primary mechanism for dissipating excess absorbed light energy as heat, thereby protecting the photosynthetic apparatus from photodamage. wikipedia.org The activation of NPQ is closely linked to the xanthophyll cycle. researchgate.net The formation of zeaxanthin from violaxanthin is a key step in inducing the conformational changes within LHCII that lead to the formation of energy-quenching traps. wikipedia.org The dynamics of NPQ are directly affected by the coordination of violaxanthin within the LHCII trimers. nih.gov However, violaxanthin itself appears to have an inhibitory effect on NPQ. nih.gov Studies on both isolated higher plant LHCII and the algae Chromera velia have shown that an increased concentration of violaxanthin leads to a reduction in NPQ. nih.govillinois.edu This suggests that the removal and conversion of violaxanthin are necessary steps to achieve maximal photoprotective quenching. nih.gov

The following table demonstrates the typical response of NPQ to increasing light intensity, a process in which the conversion of violaxanthin plays a crucial role.

| Light Intensity (µmol·m⁻²·s⁻¹) | Non-Photochemical Quenching (NPQ) |

| 0 (Dark) | Minimal |

| 300 | Increases |

| 600 | Increases |

| 900 | Increases |

| 1200 | High |

| 1500 | Maximum |

| (Data synthesized from typical NPQ response curves under different light intensities as described in photoprotection studies. frontiersin.orgresearchgate.net) |

Interactions with Other Xanthophylls in Photoprotective Roles (e.g., Neoxanthin (B191967), Zeaxanthin)

In the intricate machinery of photosynthesis, this compound does not act in isolation. Its photoprotective functions are deeply intertwined with the activities of other xanthophylls, particularly neoxanthin and zeaxanthin, within the light-harvesting complexes (LHCs) of photosystem II (PSII). The spatial arrangement and interaction between these molecules are critical for regulating the flow of light energy and protecting the photosynthetic apparatus from damage.

9-cis-neoxanthin, another crucial xanthophyll, is strategically located at the periphery of the light-harvesting complex II (LHCII) trimers. Research has shown that the presence and binding of 9-cis-neoxanthin directly influence the binding affinity of violaxanthin to the complex. nih.gov Specifically, 9-cis-neoxanthin is positioned near violaxanthin at the interface between different LHCII monomers. nih.gov This proximity leads to a coordinated relationship where the presence of 9-cis-neoxanthin appears to repel violaxanthin from a specific binding site (the V1 site) on the adjacent monomer. nih.gov This interaction is significant for the operation of the xanthophyll cycle, a primary mechanism of photoprotection. nih.gov

The xanthophyll cycle involves the enzymatic conversion of violaxanthin to zeaxanthin via an intermediate, antheraxanthin, under conditions of excess light. This conversion is catalyzed by the enzyme violaxanthin de-epoxidase (VDE). nih.govclemson.edu Zeaxanthin, possessing a longer chain of conjugated double bonds than violaxanthin, is more effective at dissipating excess energy as heat, a process known as non-photochemical quenching (NPQ). nih.govclemson.edu The strong coordination between 9-cis-neoxanthin and violaxanthin at the LHCII monomer interfaces plays a vital role in modulating the accessibility of violaxanthin to VDE, thereby regulating the dynamics of the xanthophyll cycle and the transient modulation of NPQ. nih.gov When light intensity decreases, zeaxanthin is converted back to violaxanthin by zeaxanthin epoxidase (ZEP), completing the cycle. clemson.edu

The following table summarizes the key xanthophylls and their roles in photoprotection, highlighting their interactions.

| Xanthophyll | Location in LHCII | Primary Role | Interaction with this compound |

| This compound | Peripherally, near Neoxanthin | Substrate for the xanthophyll cycle, precursor to Zeaxanthin. nih.govsigmaaldrich.com | Its binding affinity and accessibility are modulated by 9-cis-Neoxanthin. nih.gov |

| 9-cis-Neoxanthin | Periphery of LHCII, between monomers | Scavenges singlet oxygen, regulates Violaxanthin binding. nih.gov | Coordinates with Violaxanthin at monomer interfaces, influencing the xanthophyll cycle. nih.gov |

| Zeaxanthin | Formed from Violaxanthin within LHCII under high light | Dissipates excess light energy as heat (NPQ). nih.govclemson.edu | Is the product of the Violaxanthin de-epoxidation, representing the photoprotective state of the cycle. nih.gov |

This interplay ensures that plants can efficiently harvest light under optimal conditions while safely dissipating excess energy when light becomes potentially damaging, with the interactions between this compound and its fellow xanthophylls being central to this dynamic regulation.

Function as a Phytohormone Precursor

Beyond its direct role in photoprotection, this compound serves a critical function as a primary precursor for the biosynthesis of the phytohormone abscisic acid (ABA). nih.govresearchgate.net This positions this compound at a crucial metabolic crossroads, linking environmental perception (like light and water availability) with developmental and stress-response signaling pathways.

The synthesis of abscisic acid in higher plants occurs via an indirect pathway that begins with C40 carotenoids. pnas.orgnih.gov Within this pathway, the oxidative cleavage of 9-cis-epoxycarotenoids is the first committed and rate-limiting step in ABA biosynthesis. pnas.orgnih.govresearchgate.netresearchgate.net this compound, along with 9'-cis-neoxanthin, is the direct substrate for this pivotal reaction. researchgate.netpnas.orgnih.govoup.com

The key enzyme responsible for this conversion is the 9-cis-epoxycarotenoid dioxygenase (NCED). researchgate.netresearchgate.netnih.govfrontiersin.org NCED specifically cleaves the 11,12 double bond of this compound (or 9'-cis-neoxanthin) to produce a C15 intermediate, xanthoxin (B146791), and a C25 byproduct. pnas.orgnih.govnih.gov This reaction takes place in the plastids (specifically, chloroplasts), where the carotenoid substrates are located. pnas.orgnih.gov The resulting xanthoxin is then exported to the cytoplasm for subsequent conversion into the active form of ABA through a two-step process involving an ABA-deficient2 (ABA2) enzyme and an abscisic aldehyde oxidase (AAO). nih.govmdpi.commdpi.com

Studies have demonstrated that the expression and activity of NCED are tightly regulated and often induced by environmental stresses, highlighting this cleavage step as the primary point of control for ABA production. pnas.orgresearchgate.net For instance, recombinant NCED proteins from various plants, such as bean (PvNCED1) and maize (VP14), have shown a higher affinity for this compound compared to 9'-cis-neoxanthin, although both can serve as substrates. pnas.org

| Step | Substrate(s) | Enzyme | Product | Cellular Location | Significance |

| 1. Oxidative Cleavage | This compound, 9'-cis-Neoxanthin | 9-cis-epoxycarotenoid dioxygenase (NCED) | Xanthoxin (C15) | Plastid/Chloroplast | Rate-limiting step in ABA biosynthesis. pnas.orgnih.govresearchgate.net |

| 2. Conversion to ABA-aldehyde | Xanthoxin | Short-chain dehydrogenase/reductase (SDR/ABA2) | Abscisic aldehyde | Cytoplasm | Second step in the cytoplasmic pathway. mdpi.comnih.gov |

| 3. Oxidation to ABA | Abscisic aldehyde | Abscisic aldehyde oxidase (AAO) | Abscisic Acid (ABA) | Cytoplasm | Final step producing the active hormone. mdpi.commdpi.com |

The role of this compound as the precursor to ABA is paramount to a plant's ability to respond to abiotic stresses, particularly drought. nih.govnih.gov When plants experience water deficit, there is a rapid and significant increase in the de novo synthesis of ABA. pnas.org This stress-induced ABA accumulation is directly linked to the upregulation of NCED gene expression and the subsequent cleavage of the this compound and 9'-cis-neoxanthin pool. pnas.orgmdpi.com

In water-stressed bean leaves, for example, a direct correlation has been observed between the decrease in the levels of violaxanthin and neoxanthin and the accumulation of ABA and its metabolites. nih.govpnas.org The induction of NCED mRNA and protein levels precedes the rise in ABA, confirming that the cleavage of these precursors is the key regulatory point in the stress response. pnas.org

The ABA synthesized from this compound acts as a crucial stress signal, initiating a cascade of physiological responses to conserve water. nih.govyoutube.com A primary and well-documented response is the regulation of stomatal closure. mdpi.comnih.gov ABA triggers signaling pathways in the guard cells surrounding stomata, causing them to lose turgor and close the pores, which drastically reduces water loss through transpiration. mdpi.comyoutube.com Furthermore, ABA is involved in promoting root growth to explore deeper, wetter soil layers and in the transcriptional regulation of numerous stress-responsive genes that produce protective proteins. mdpi.comyoutube.com The synthesis of ABA from this compound is therefore a central mechanism for plant survival under drought, salinity, and other osmotic stresses. frontiersin.orgmdpi.com

The ABA synthesized from this compound does not operate in a vacuum; its signaling pathway is part of a complex network of hormonal crosstalk that fine-tunes plant growth and stress responses. Two key interactions are with gibberellins (B7789140) (GA) and strigolactones (SLs).

Gibberellins (GA): ABA and GA are widely recognized for their antagonistic relationship in regulating various aspects of plant development, including seed dormancy, germination, and root growth. nih.govfrontiersin.orgfrontiersin.org While GA typically promotes processes like germination and growth, ABA acts as an inhibitor. frontiersin.orgfrontiersin.org This antagonism extends to their biosynthesis and signaling pathways. For instance, high levels of ABA, produced from this compound under stress, can suppress the biosynthesis of GA by downregulating key GA synthesis genes (e.g., GA20ox, GA3ox). oup.com Conversely, GA can sometimes enhance the catabolism of ABA. oup.com This balance is crucial; during stress, the ABA pathway is dominant, prioritizing survival over growth, while under favorable conditions, the GA pathway promotes development.

Strigolactones (SLs): The interaction with strigolactones is rooted in their shared biosynthetic origin. Both ABA and SLs are derived from the carotenoid pathway. nih.govfrontiersin.orgnih.gov All-trans-β-carotene is a common precursor that leads to the formation of all-trans-violaxanthin, which can then be isomerized to this compound for ABA synthesis. nih.gov This shared pathway suggests a potential for competition for precursors, meaning that the induction of ABA biosynthesis under stress could impact the production of SLs. frontiersin.org Indeed, studies in tomato and maize have shown that a reduction in ABA levels, either through mutation or chemical inhibition of the NCED enzyme, leads to a significant decrease in SL production. nih.govresearchgate.net This suggests that ABA acts as a positive regulator of SL biosynthesis, possibly by influencing the expression of SL synthesis genes like CCD7 and CCD8. researchgate.net This crosstalk is significant as both hormones are involved in regulating plant architecture and responses to environmental cues like nutrient availability and drought. nih.govfrontiersin.org

Occurrence, Distribution, and Evolutionary Aspects of 9 Cis Violaxanthin

Presence in Diverse Photosynthetic Organisms

The carotenoid 9-cis-violaxanthin is a significant, albeit often less abundant, isomer of violaxanthin (B192666) found across a range of photosynthetic life. Its presence is crucial for various biological processes, most notably as a precursor for the synthesis of the plant hormone abscisic acid (ABA). researchgate.netcas.czoup.com

The distribution of this compound is widespread among higher plants, where its concentration and role can vary significantly between species, tissues, and developmental stages.

Phaseolus vulgaris (Common Bean): In the common bean, this compound is recognized as a potential precursor for ABA biosynthesis. researchgate.netresearchgate.net Studies on water-stressed bean leaves have shown that the synthesis of ABA is linked to the levels of 9-cis-epoxycarotenoids, including this compound. pnas.orgnih.gov The enzyme that catalyzes the key regulatory step in ABA synthesis, 9-cis-epoxycarotenoid dioxygenase (NCED), has been shown to cleave this compound in this species. researchgate.netpnas.org

Secale cereale (Rye): In rye, this compound is not typically present in the main light-harvesting complex II (LHCII) under normal conditions. oup.comoup.com However, its formation is induced under specific stress conditions, such as exposure to high concentrations of copper, where it appears to play a role in photoprotection. oup.comnih.gov Copper treatment can cause the isomerization of all-trans-violaxanthin into its cis-forms, including this compound. nih.govidexlab.com

Arabidopsis thaliana: As a model organism, Arabidopsis thaliana has been central to understanding ABA biosynthesis. In Arabidopsis, this compound serves as a substrate for the NCED enzyme, which cleaves it to produce xanthoxin (B146791), a direct precursor to ABA. biorxiv.orgbiorxiv.org The regulation of NCED genes is a critical control point for ABA levels, particularly in response to environmental stresses like drought. biorxiv.orgbiorxiv.org

Rice (Oryza sativa): In rice, this compound is a known precursor in the ABA biosynthetic pathway. cas.czoup.com The enzyme 9-cis-epoxycarotenoid dioxygenase (NCED) catalyzes the cleavage of this compound to initiate ABA synthesis, which is crucial for responses to abiotic stresses such as drought, salt, and heat. cas.czfrontiersin.orgnih.gov Studies have identified multiple NCED genes in rice, indicating a complex regulation of ABA production depending on the specific stress and tissue. frontiersin.orgijcmas.com

Mulberry (Morus spp.): Research in mulberry has identified NCED genes that are involved in the ABA synthesis pathway. nih.govscribd.com Recombinant mulberry NCED proteins have been shown to effectively cleave this compound to produce xanthoxin, confirming its role as an ABA precursor in this species. nih.gov This pathway is implicated in responses to various stresses, including drought and pathogen attacks. nih.gov

Avocado (Persea americana): In avocado fruit, this compound is a substrate for the NCED enzyme, contributing to the rise in ABA levels observed during fruit ripening. nih.govscispace.com Both this compound and 9'-cis-neoxanthin can be cleaved by avocado NCEDs to produce xanthoxin. nih.gov The expression of NCED genes is strongly induced during ripening and in response to water stress in leaves. nih.govoup.com While all-trans-violaxanthin is commonly identified in avocado pulp, the presence of its cis-isomers is crucial for ABA-related processes. nih.govufp.pt

Citrus: In citrus fruits, this compound plays a particularly prominent role. It accumulates in large amounts in the peel (flavedo) during fruit maturation and is considered the predominant substrate for ABA synthesis in this tissue. oup.comnih.govoup.com In contrast, the leaves of citrus plants often lack detectable this compound, using 9'-cis-neoxanthin as the primary ABA precursor instead. oup.comnih.gov The levels of this compound can vary significantly among different citrus varieties and are influenced by factors like ethylene (B1197577) treatment and postharvest applications of auxin, which can stimulate its accumulation. oup.comjst.go.jpactahort.orgcapes.gov.br

Table 1: Presence of this compound in Selected Higher Plants

| Plant Species | Common Name | Primary Role/Observation | References |

|---|---|---|---|

| Phaseolus vulgaris | Common Bean | Precursor for abscisic acid (ABA) synthesis, especially under water stress. | researchgate.netresearchgate.netpnas.orgnih.gov |

| Secale cereale | Rye | Formation induced by copper stress; involved in photoprotection. | oup.comoup.comnih.govnih.gov |

| Arabidopsis thaliana | Thale Cress | Substrate for NCED enzyme in the ABA biosynthetic pathway. | biorxiv.orgbiorxiv.org |

| Oryza sativa | Rice | Precursor for ABA, crucial for abiotic stress responses. | cas.czoup.comfrontiersin.orgijcmas.com |

| Morus spp. | Mulberry | Substrate for NCED enzymes in stress-related ABA synthesis. | nih.govscribd.com |

| Persea americana | Avocado | ABA precursor during fruit ripening and water stress. | nih.govscispace.comoup.comnih.gov |

| Citrus sinensis | Sweet Orange | Major ABA precursor in fruit peel during maturation. | oup.comnih.govoup.comjst.go.jp |

The occurrence of this compound extends to the algal kingdom, where it participates in photosynthetic and photoprotective mechanisms.

Scenedesmus protuberans and Dunaliella salina: While specific detailed studies on this compound in Scenedesmus protuberans and Dunaliella salina are not extensively covered in the provided context, the general presence of violaxanthin and its role in the xanthophyll cycle in green algae is well-established. The xanthophyll cycle, which involves the enzymatic conversion of violaxanthin to zeaxanthin (B1683548) via antheraxanthin (B39726), is a key photoprotective mechanism. The cis-isomers of violaxanthin are known to be involved in the regulation of light-harvesting functions. It is understood that ABA is found in algae, implying the existence of a pathway involving 9-cis-epoxycarotenoid precursors. proquest.com

Cuscuta reflexa (Dodder): The parasitic angiosperm Cuscuta reflexa presents a unique case regarding its carotenoid composition. This plant notably lacks neoxanthin (B191967), which is an otherwise ubiquitous and major precursor for ABA in higher plants. themedicon.comnih.govoup.com Despite this absence, C. reflexa can synthesize its own ABA, particularly in response to dehydration stress. proquest.comoup.com Research has revealed that this compound is present in the tissues of C. reflexa and serves as a substrate for its NCED enzymes. proquest.comthemedicon.comoup.com Furthermore, this compound occupies the binding site within the light-harvesting complex II (LHCIIb) that is typically filled by neoxanthin in other plants, adopting the same 9-cis conformation. nih.govbibliotekanauki.pl This suggests a specific adaptation in the LHCIIb of Cuscuta to bind 9-cis-5,6-epoxy carotenoids. nih.gov

Ecological Relevance and Adaptations

This compound is not merely a metabolic intermediate but plays a significant role in how plants adapt and respond to their environment.

The primary role of this compound in environmental acclimation is its function as a precursor to ABA. proquest.com ABA is a key hormone that mediates plant responses to a wide range of abiotic stresses, including drought, salinity, and cold. pnas.org The cleavage of this compound by NCED is the rate-limiting step in ABA biosynthesis, and the expression of NCED genes is often strongly upregulated by stress conditions. pnas.orgijcmas.comoup.com For example, dehydration stress leads to a significant increase in the expression of NCED genes and subsequent ABA accumulation in species like bean, rice, and even the parasitic Cuscuta reflexa. pnas.orgfrontiersin.orgproquest.com This ABA surge triggers physiological responses such as stomatal closure to reduce water loss, thereby enhancing the plant's tolerance to the stress. researchgate.net

Cadmium (Cd): In rye (Secale cereale), exposure to cadmium did not significantly alter the concentration of violaxanthin isomers within the LHCII complex. oup.comoup.com However, studies in whole leaves of Cd-treated rye have noted the appearance of this compound, suggesting a broader cellular response to the metal. oup.com

Copper (Cu): Copper stress elicits a more pronounced and specific response involving this compound in rye. High concentrations of copper lead to a significant decrease in all-trans-violaxanthin and a simultaneous, strong increase in the this compound fraction within the LHCII. oup.comoup.comnih.gov This copper-induced isomerization from the trans to the cis form is thought to be a direct metal-pigment interaction. nih.gov The formation of this compound under copper stress may facilitate the aggregation of LHCII complexes, which is a mechanism for dissipating excess excitation energy and protecting the photosynthetic apparatus from damage. oup.comnih.gov

**Table 2: Response of this compound to Heavy Metal Stress in *Secale cereale***

| Metal Stressor | Effect on this compound | Proposed Role/Mechanism | References |

|---|---|---|---|

| Cadmium (Cd) | No significant change in LHCII; observed in whole leaves. | General cellular stress response. | oup.com |

| Copper (Cu) | Strong increase in LHCII; isomerization from all-trans form. | Facilitates LHCII aggregation for photoprotective energy dissipation. | oup.comoup.comnih.govnih.gov |

Evolutionary Conservation and Diversification of Related Pathways

The evolutionary history of this compound is deeply intertwined with the development of photosynthesis and the adaptation of photosynthetic organisms to diverse and changing environments. The pathways related to its synthesis and conversion are a tapestry of ancient, conserved core mechanisms and more recent, lineage-specific diversifications.

The fundamental carotenoid biosynthetic pathway, which produces the precursors to all xanthophylls including violaxanthin, has ancient prokaryotic origins. It is believed to have evolved from a common ancestor of Archaea and Bacteria. researchgate.netnih.gov Through primary endosymbiosis, the cyanobacterial version of this pathway was incorporated into the last eukaryotic common ancestor of algae and plants, where it was further elaborated. researchgate.netnih.gov This core pathway, leading to the synthesis of β-carotene, is a remarkable example of evolutionary conservation. capes.gov.br

A pivotal evolutionary development in eukaryotic phototrophs was the emergence of the xanthophyll cycle, also known as the violaxanthin cycle. binran.ru This cycle, which involves the light-dependent enzymatic conversion of violaxanthin to antheraxanthin and then to zeaxanthin, is a critical photoprotective mechanism. frontiersin.orgnih.govpnas.org It is highly conserved among higher plants and green algae. frontiersin.org The key enzymes driving this cycle, violaxanthin de-epoxidase (VDE) and zeaxanthin epoxidase (ZEP), are considered early eukaryotic innovations within the Plantae lineage. nih.govplos.org Evidence suggests that the chromist lineage, which includes diatoms, acquired these genes through secondary endosymbiosis, by which a eukaryotic host engulfed a photosynthetic eukaryote. nih.govplos.org

While the core violaxanthin cycle is conserved, significant diversification has occurred across different photosynthetic lineages, leading to variations in xanthophyll cycle components and complexity. This diversification often involves gene duplication and the evolution of new enzyme functions. capes.gov.br For example, diatoms possess more copies of the genes encoding VDE and ZEP compared to other photosynthetic eukaryotes, which is consistent with their use of an additional, supplemental xanthophyll cycle involving diadinoxanthin (B97544) and diatoxanthin. nih.govplos.orgoup.com This highlights how different algal groups have adapted their photoprotective strategies to specific light environments. researchgate.net Some green algae, like Chlamydomonas reinhardtii, have even evolved a loroxanthin cycle, which operates on longer timescales as an adaptation to shady conditions. frontiersin.org

Table 1: Key Enzymes in Violaxanthin-Related Pathways and Their Evolutionary Context

| Enzyme | Pathway | Function | Evolutionary Significance |

|---|---|---|---|

| Zeaxanthin Epoxidase (ZEP) | Xanthophyll Cycle / ABA Biosynthesis | Converts zeaxanthin to violaxanthin via antheraxanthin. plos.org | A key enzyme in the conserved violaxanthin cycle. Considered an early eukaryotic innovation in the Plantae lineage. nih.govplos.org Multiple copies in some lineages like diatoms suggest functional diversification. nih.gov |

| Violaxanthin De-epoxidase (VDE) | Xanthophyll Cycle | Converts violaxanthin back to zeaxanthin under high light stress. frontiersin.orgnih.gov | Essential for photoprotection. Its conserved function across plants and algae highlights the fundamental importance of the xanthophyll cycle. frontiersin.orgnih.gov |

| 9-cis-epoxycarotenoid dioxygenase (NCED) | Abscisic Acid (ABA) Biosynthesis | Cleaves this compound (and 9-cis-neoxanthin) to produce xanthoxin, a direct precursor to ABA. researchgate.netfrontiersin.orgnih.gov | A key regulatory step in the evolution of ABA-mediated stress signaling in plants, linking carotenoid metabolism to hormonal control of development and stress responses. frontiersin.orgresearchgate.net |

| Neoxanthin Synthase (NXS/ABA4) | Carotenoid Biosynthesis | Involved in the conversion of violaxanthin to neoxanthin. frontiersin.orgmdpi.com | While the exact mechanism is not fully elucidated, this step represents a branch point. The role of 9'-cis-neoxanthin is conserved in various light-harvesting complexes. mdpi.com |

| Carotenoid Cleavage Dioxygenases (CCD7/CCD8) | Strigolactone Biosynthesis | Act sequentially on 9-cis-β-carotene (a precursor to the violaxanthin pathway) to produce carlactone, a strigolactone. frontiersin.orgmdpi.com | Represents a significant diversification of the carotenoid pathway, leading to the evolution of another class of plant hormones involved in developmental processes. frontiersin.org |

Beyond photoprotection, the carotenoid pathway diversified to produce crucial signaling molecules. A major evolutionary event was the recruitment of this compound as a primary precursor for the synthesis of the phytohormone abscisic acid (ABA). researchgate.netmdpi.com The key enzyme in this pathway, 9-cis-epoxycarotenoid dioxygenase (NCED), specifically cleaves this compound or 9-cis-neoxanthin to initiate ABA production. researchgate.netfrontiersin.orgnih.gov This pathway is vital for regulating stress responses, seed maturation, and stomatal closure in terrestrial plants, representing a critical adaptation that links environmental cues (via light and stress) to hormonal regulation. frontiersin.orgnih.gov

Further diversification of carotenoid-derived signaling molecules is seen in the evolution of strigolactones. This pathway branches off earlier, utilizing 9-cis-β-carotene, a precursor to xanthophylls, to produce hormones that regulate shoot branching and symbiotic interactions. frontiersin.orgmdpi.com The evolution of distinct carotenoid cleavage dioxygenase (CCD) enzymes, such as NCEDs for ABA and CCD7/8 for strigolactones, illustrates how gene family expansion and functional specialization have allowed carotenoid precursors to be co-opted for diverse and essential biological functions throughout plant evolution. frontiersin.org

Table 2: Diversity of Xanthophyll Cycles in Photosynthetic Eukaryotes

| Xanthophyll Cycle Type | Key Pigments | Organism Group | Evolutionary Note |

|---|---|---|---|

| Violaxanthin Cycle (VAZ) | Violaxanthin ↔ Antheraxanthin ↔ Zeaxanthin | Higher Plants, Green Algae (Chlorophyta), some Brown Algae | The most common and well-studied cycle, fundamental for photoprotection in these groups. binran.rufrontiersin.org |

| Diadinoxanthin Cycle (DD-DT) | Diadinoxanthin ↔ Diatoxanthin | Diatoms (Bacillariophyta), Haptophytes, Dinoflagellates | Operates in addition to the VAZ cycle in some groups like diatoms, providing an expanded capacity for photoprotection in marine environments. oup.comresearchgate.net |

| Lutein-epoxide Cycle (LLx) | Lutein-epoxide ↔ Lutein | Some higher plants (e.g., parasitic plants, certain tropical species) | A less common cycle, often found in plants growing in deep shade, suggesting an adaptation to low-light conditions. frontiersin.org |

| Loroxanthin Cycle | Loroxanthin ↔ Lutein | Some Green Algae (e.g., Chlamydomonas reinhardtii) | A recently described cycle that operates on longer timescales and is likely an adaptation to shade. frontiersin.org |

Advanced Analytical Methodologies for Research on 9 Cis Violaxanthin

Chromatographic Separation Techniques

Chromatography is fundamental to isolating 9-cis-violaxanthin from other pigments present in natural extracts. The choice of chromatographic mode and column chemistry is critical for achieving the necessary resolution to separate geometric isomers.

High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD) is a cornerstone technique for the analysis of carotenoids, including this compound. mdpi.com This method allows for both separation and preliminary identification based on retention time and UV-Visible absorption spectra.

Reversed-phase HPLC is the most common approach for carotenoid analysis. foodandnutritionjournal.orgnih.gov The separation is typically achieved on specialized columns, with C30 stationary phases being particularly effective for resolving geometric isomers of carotenoids. mdpi.comthermofisher.com These columns offer enhanced shape selectivity compared to the more traditional C18 columns, which can be inefficient at separating isomers like this compound from its all-trans counterpart. nih.govthermofisher.com For instance, a method using a YMC C30 column (150 × 2.1 mm, 3 µm) achieved good separation of major carotenoids in under 18 minutes. mdpi.com The mobile phase often consists of a gradient mixture of solvents like methanol, acetonitrile, and methyl tert-butyl ether (MTBE), sometimes with the addition of triethylamine (B128534) or ammonium (B1175870) acetate. mdpi.comresearchgate.netnih.gov

The DAD plays a crucial role in identifying different isomers. While geometric isomers like all-trans- and this compound have very similar main absorption maxima (λmax), cis-isomers exhibit a characteristic secondary absorption peak in the UV range (around 330-360 nm), often referred to as the "cis-peak". nih.gov The intensity of this cis-peak relative to the main absorption band helps in the tentative identification of specific cis-isomers. nih.gov HPLC-DAD has been successfully used to identify this compound in various plant tissues and fruits, such as mangoes and grapes. acs.orgnih.govnih.gov

| Parameter | Description | Reference |

|---|---|---|

| Column | Reversed-phase C30 columns are preferred for their superior shape selectivity in separating geometric isomers. C18 columns are also used but are less effective for isomer resolution. | mdpi.comnih.govthermofisher.com |

| Mobile Phase | Gradient elution is common, using solvent mixtures such as Methanol/MTBE/Water or Acetonitrile/Methanol. | mdpi.comnih.gov |

| Detection (DAD) | Monitored at the primary absorption maximum (approx. 440-450 nm). Identification of cis-isomers is supported by a characteristic "cis-peak" in the UV region (approx. 332 nm). | nih.gov |

| Application | Separation and quantification of this compound from all-trans-violaxanthin and other carotenoids in plant extracts. | nih.govresearchgate.net |

Ultra-Performance Convergence Chromatography (UPC²) is a modern separation technique that utilizes compressed carbon dioxide as the primary mobile phase, bridging the gap between normal-phase and reversed-phase chromatography. labrulez.com This method offers significant advantages for the analysis of non-polar compounds like carotenoids, including dramatically reduced analysis times and lower consumption of organic solvents. waters.comlabmanager.com

UPC² methods can separate major carotenoids, including violaxanthin, in as little as two to three minutes, which is significantly faster than traditional HPLC methods. waters.comresearchgate.net This high-throughput capability minimizes the risk of on-column degradation of these light- and air-sensitive compounds. waters.com The technique often uses ethanol (B145695) as a co-solvent with CO2, making it a more environmentally sustainable or "green" analytical method. waters.comfrontiersin.org In a study on Lycium barbarum fruit, a UPC² method profiled carotenoids in 11 minutes, compared to 35 minutes required by a UPLC method, while also providing better resolution and sensitivity. frontiersin.org The system is typically coupled with a PDA detector, allowing for spectral confirmation of the separated peaks. researchgate.netresearchgate.net

| Feature | Ultra-Performance Convergence Chromatography (UPC²) | High-Performance Liquid Chromatography (HPLC) | Reference |

|---|---|---|---|

| Primary Mobile Phase | Compressed Carbon Dioxide (CO₂) | Organic Solvents (Methanol, Acetonitrile, etc.) | labrulez.com |

| Analysis Time | Very fast (e.g., <3-11 minutes) | Longer (e.g., 18-40 minutes) | mdpi.comwaters.comfrontiersin.org |

| Solvent Consumption | Significantly reduced (up to 85% less organic solvent) | High | waters.comlabmanager.com |

| Environmental Impact | More environmentally friendly ("Green Chemistry") | Generates more toxic solvent waste | frontiersin.org |

Both normal-phase (NP) and reversed-phase (RP) chromatography can be applied to carotenoid separation, but they operate on different principles. alwsci.com

Normal-Phase (NP) Chromatography employs a polar stationary phase (like silica) and a non-polar mobile phase (like hexane). alwsci.com In this mode, polar compounds are retained more strongly. However, NP-HPLC is generally considered unsuitable for the separation of complex carotenoid mixtures due to poor resolution, especially for the non-polar carotenes. nih.gov

Reversed-Phase (RP) Chromatography is the dominant mode for carotenoid analysis. foodandnutritionjournal.orgnih.gov It uses a non-polar stationary phase (typically silica (B1680970) chemically bonded with C18 or C30 alkyl chains) and a polar mobile phase (like methanol/water mixtures). alwsci.com This setup enhances the interaction between the non-polar carotenoid analytes and the stationary phase, leading to better separation and resolution. nih.gov

C18 Columns: These are widely used in RP-HPLC but often provide insufficient resolution for geometric isomers of carotenoids. nih.gov

In some advanced applications, a comprehensive two-dimensional liquid chromatography (LC×LC) system combining normal-phase and reversed-phase separation (NP-LC×RP-LC) is used to analyze extremely complex samples, providing a much higher peak capacity than one-dimensional methods. shimadzu.com

Spectroscopic Characterization in Research Contexts

While chromatography separates the compounds, spectroscopy provides the detailed structural information needed for unambiguous identification.

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS) and employing tandem MS (MS/MS), is a powerful tool for the molecular and isomeric analysis of this compound. It provides information on molecular weight and structural fragments.

Common ionization techniques for carotenoids include Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI). nih.gov For violaxanthin, ESI-MS in positive ion mode typically shows a protonated molecule [M+H]⁺ at a mass-to-charge ratio (m/z) of 601.4, as well as alkali metal adducts like [M+Na]⁺ and [M+K]⁺. nih.govmdpi.com

MS/MS analysis involves fragmenting the parent ion to produce a characteristic pattern of product ions, which serves as a structural fingerprint. Key fragmentation patterns for violaxanthin and its isomers include:

Loss of water (-18 Da): A fragment ion at m/z 583.4 [M+H-18]⁺ is characteristic. mdpi.compreprints.org

Loss of the epoxy group (-80 Da): A neutral loss of 80 Da from the molecular ion is a key indicator of an epoxy carotenoid. nih.gov

Loss of toluene (B28343) (-92 Da): A fragment at m/z 509.4 [M+H-92]⁺, corresponding to the loss of a toluene moiety from the polyene chain, is considered unique to violaxanthin. mdpi.compreprints.org

Cleavage of the C10–C11 bond: This can produce a fragment ion at m/z 221.1, which is common to both violaxanthin and neoxanthin (B191967) isomers. cluster.is

It is important to note that isomers like this compound and all-trans-violaxanthin, as well as rearrangement products like auroxanthin, can produce identical or very similar mass spectra. mdpi.comresearchgate.net Therefore, MS data must be combined with chromatographic retention data and UV-Vis spectra for reliable identification.

| Parent Ion [M+H]⁺ (m/z) | Fragment Ion (m/z) | Neutral Loss | Interpretation | Reference |

|---|---|---|---|---|

| 601.4 | 583.4 | -18 Da | Loss of a water molecule (H₂O) | mdpi.compreprints.org |

| 521.4 | -80 Da | Loss from the epoxy group | nih.gov | |

| 509.4 | -92 Da | Loss of toluene (C₇H₈), unique fragment | mdpi.compreprints.org |

While HPLC and MS provide strong evidence for identification, Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive method for the complete and unambiguous structural elucidation of a compound, including the precise location and stereochemistry of double bonds. yale.eduacs.org Due to the requirement for larger quantities of pure material, NMR is not used for routine quantification but is essential for confirming the structures of novel carotenoids or for verifying the identity of reference standards. yale.edu

Several NMR techniques are employed for structural confirmation:

¹H NMR: Provides information about the chemical environment of each proton in the molecule.

COSY (Correlated Spectroscopy): A 2D NMR technique that reveals proton-proton couplings through bonds, helping to piece together the spin systems within the molecule. yale.eduresearchgate.net

NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame NOE): These 2D NMR techniques identify protons that are close to each other in space, which is crucial for determining the geometry of double bonds (cis/trans) and the stereochemistry of the molecule. yale.eduresearchgate.net

¹³C NMR and Heteronuclear Correlation (HSQC, HMBC): These techniques map the carbon skeleton and link protons to the carbons they are attached to, providing a complete structural picture.

The detailed analysis of these combined NMR spectra allows for the conclusive assignment of the 9-cis configuration in this compound, an identification that cannot be made with certainty using mass spectrometry or UV-Vis spectroscopy alone. yale.eduseiken-site.or.jp

Enzyme Activity Assays and Protein Analysis

In vitro assays using recombinant proteins are essential for characterizing the enzymatic cleavage of this compound. These assays allow for the study of specific enzyme-substrate interactions in a controlled environment, free from the complexities of the cellular milieu. A key enzyme in this context is the 9-cis-epoxycarotenoid dioxygenase (NCED), which catalyzes a crucial regulatory step in the biosynthesis of the plant hormone abscisic acid (ABA).

Researchers have cloned and expressed NCED genes from various plant species, such as Phaseolus vulgaris (bean) and Cuscuta reflexa, in Escherichia coli to produce recombinant NCED proteins. oup.comnih.gov These purified proteins are then used in cleavage assays with this compound as a substrate. The reaction products, primarily xanthoxin (B146791) and a C25-apocarotenoid, are subsequently identified and quantified using techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). oup.comnih.govresearchgate.net

These assays have consistently demonstrated that NCED enzymes can effectively cleave this compound. oup.comnih.gov Interestingly, while 9'-cis-neoxanthin is often considered a primary substrate for ABA biosynthesis in many plants, in vitro assays have shown that several NCEDs exhibit a higher catalytic activity with this compound. oup.comnih.gov For example, the recombinant PvNCED1 from beans and CrNCED1 from Cuscuta reflexa both showed greater activity with this compound compared to 9'-cis-neoxanthin. oup.comnih.gov

Similarly, studies on citrus fruit have identified multiple carotenoid cleavage dioxygenase (CCD) and NCED enzymes. Recombinant CitCCD1 was found to cleave this compound at the 9',10' position, while recombinant CitNCED2 and CitNCED3 cleaved it at the 11,12 position to produce xanthoxin. oup.comoup.com These findings highlight the substrate specificity and diverse cleavage patterns of different enzyme families that act on this compound.

Table 3: Recombinant Protein Assays for this compound Cleavage

| Recombinant Protein | Source Organism | Substrate(s) | Key Finding |

| PvNCED1 | Phaseolus vulgaris (Bean) | This compound, 9'-cis-neoxanthin | Higher affinity for this compound. nih.gov |

| CrNCED1 | Cuscuta reflexa | This compound, 9'-cis-neoxanthin | Able to cleave both substrates, with higher activity for this compound, despite the absence of neoxanthin in the plant. oup.com |

| CitCCD1 | Citrus unshiu (Satsuma mandarin) | This compound, all-trans-violaxanthin, β-cryptoxanthin, zeaxanthin (B1683548) | Cleaves this compound at the 9',10' position. oup.comoup.com |

| CitNCED2, CitNCED3 | Citrus unshiu (Satsuma mandarin) | This compound | Cleaves this compound at the 11,12 position to form xanthoxin. oup.comresearchgate.net |

| VP14 | Zea mays (Maize) | This compound, 9'-cis-neoxanthin | Specific oxidative cleavage of 9-cis-epoxycarotenoids. researchgate.net |

Sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) is a fundamental technique used to separate proteins based on their molecular weight. patsnap.com When coupled with immunodetection (also known as Western blotting), it becomes a powerful tool for identifying and quantifying specific proteins within a complex mixture, such as thylakoid membrane preparations or purified protein complexes that interact with this compound.

In the context of this compound research, SDS-PAGE and immunodetection are used to analyze the protein composition of light-harvesting complexes (LHCs) and to study the expression levels of enzymes involved in its metabolism. For instance, after isolating thylakoid membranes or specific pigment-protein complexes, the proteins are separated by SDS-PAGE. uni-muenchen.deoup.com The separated proteins are then transferred to a membrane and probed with specific antibodies raised against proteins of interest, such as the various Lhcb proteins that form the LHCII, or enzymes like NCED. nih.govresearchgate.net

This methodology has been used to show that changes in the carotenoid composition, including the appearance of this compound, can be correlated with changes in the abundance or modification of specific LHC proteins. oup.comresearchgate.net For example, studies on pea mutants with altered carotenoid profiles used immunoblotting to reveal significant changes in the levels of minor light-harvesting polypeptides like Lhcb4 and Lhcb5. researchgate.net In another study, mass spectrometry analysis following protein separation suggested that changes in LHCII aggregation in the presence of cadmium ions might be due to decreases in the molecular mass of Lhcb1 and Lhcb2 proteins. oup.com

Furthermore, immunodetection is crucial for verifying the expression and purity of recombinant proteins like NCEDs used in activity assays and for monitoring the levels of these enzymes in plant tissues under different conditions, such as water stress. nih.gov

Molecular Biology and Genetic Approaches

Quantitative Real-Time PCR (qRT-PCR) is a highly sensitive and specific technique used to measure the expression levels of target genes. In research on this compound, qRT-PCR is essential for understanding the transcriptional regulation of genes involved in its biosynthesis, cleavage, and the broader carotenoid metabolic pathway.

This method allows researchers to quantify the abundance of specific messenger RNA (mRNA) transcripts, providing insights into how environmental signals or developmental stages affect the synthesis of key enzymes. For example, numerous studies have used qRT-PCR to analyze the expression of NCED genes, which are critical for the cleavage of this compound to produce the ABA precursor, xanthoxin. oup.comresearchgate.net

Research has shown that the expression of NCED genes is often significantly upregulated in response to abiotic stresses, particularly drought. oup.com This increased transcription correlates with the de novo synthesis and accumulation of ABA. For instance, in dehydrated stem tips of Cuscuta reflexa, the expression of CrNCED1 and CrNCED2 was significantly upregulated. oup.com Similarly, in citrus fruit, the expression of CitNCED2 and CitNCED3 increased noticeably during maturation, which accompanied a massive accumulation of ABA. oup.com These results establish a direct link between the transcriptional regulation of NCED genes, the cleavage of this compound, and the physiological response of the plant.

Expression quantitative trait loci (eQTL) analysis, which combines gene expression data from qRT-PCR with genetic mapping, has also been used to identify regulatory factors that control the expression of carotenoid metabolism genes, including those related to this compound levels. jst.go.jp This approach has helped to identify genetic regions (loci) that influence the expression of genes like ZEP (zeaxanthin epoxidase), which is involved in the synthesis of violaxanthin. jst.go.jp

Transcriptome and Metabolome Profiling

Integrated analysis of the transcriptome and metabolome offers a powerful approach to unraveling the complex regulatory networks governing the biosynthesis and degradation of this compound. This dual 'omics' strategy allows researchers to correlate the expression levels of specific genes with the abundance of related metabolites, providing a comprehensive view of the metabolic pathways in action.

Research has consistently shown that the concentration of this compound is intricately linked to the expression of genes involved in both its creation and its catabolism. A pivotal enzyme in this process is 9-cis-epoxycarotenoid dioxygenase (NCED), which catalyzes the cleavage of this compound to produce xanthoxin, a direct precursor to the plant hormone abscisic acid (ABA). jircas.go.jpjst.go.jpresearchgate.netfrontiersin.org Consequently, the expression level of NCED genes is often inversely proportional to the accumulation of this compound. jircas.go.jpd-nb.info

Numerous studies across various plant species have utilized this integrated approach to elucidate the dynamics of this compound metabolism.

In Sweet Potato: Combined transcriptomic and metabolomic analyses of different sweet potato varieties have been crucial in identifying key genes controlling carotenoid content. nih.govresearchgate.net These studies confirmed the significant co-annotation of the carotenoid and ABA metabolic pathways. nih.gov Genes such as ZEP, which is responsible for the epoxidation of zeaxanthin to form violaxanthin, and NCED3, which degrades this compound, were identified as critical regulators of carotenoid and ABA content in storage roots. nih.govresearchgate.net

These methodologies provide detailed insights into the genetic and metabolic regulation of this compound, highlighting its crucial role as a branch-point metabolite between carotenoid accumulation and ABA production.

Data Tables

The following tables summarize key genes and research findings related to the transcriptome and metabolome profiling of this compound.

Table 1: Key Genes in this compound Metabolism Identified via Transcriptome Profiling

| Gene Abbreviation | Full Name | Function |

|---|---|---|

| ZEP | Zeaxanthin Epoxidase | Catalyzes the conversion of zeaxanthin to violaxanthin, the direct precursor of this compound. jircas.go.jpfrontiersin.org |

| NCED | 9-cis-epoxycarotenoid dioxygenase | Catalyzes the oxidative cleavage of this compound to form xanthoxin, a precursor to abscisic acid (ABA). jst.go.jpresearchgate.netmdpi.com |

| PSY | Phytoene (B131915) Synthase | A key upstream enzyme in the carotenoid biosynthesis pathway. jircas.go.jpresearchgate.net |

| PDS | Phytoene Desaturase | An upstream enzyme in the carotenoid biosynthesis pathway. jircas.go.jpresearchgate.net |

| LCYb | Lycopene (B16060) β-cyclase | An upstream enzyme in the carotenoid biosynthesis pathway that leads to β-carotene. jircas.go.jpjst.go.jp |

| ABA4 | ABA-deficient 4 | A gene product required for the synthesis of 9'-cis-neoxanthin and also controls the accumulation of this compound. nih.gov |

Table 2: Selected Research Findings from Integrated Transcriptome and Metabolome Studies

| Plant Species | Transcriptomic Finding | Corresponding Metabolomic Finding |

|---|---|---|

| Citrus (Satsuma mandarin) | Increased expression of the NCED2 gene in juice sacs. jircas.go.jp | The content of this compound was much lower compared to Valencia orange. jircas.go.jp |

| Sweet Potato (Ipomoea batatas) | Co-annotation of carotenoid and ABA metabolic pathway genes, including ZEP and NCED3. nih.govresearchgate.net | The content of violaxanthin and other carotenoids differed significantly between white-fleshed and yellow-fleshed varieties. nih.govresearchgate.net |

| Gloriosa | Higher expression of eight NCED genes in the tepals of specific varieties. d-nb.info | Carotenoid content, including precursors to this compound, was lower in varieties with high NCED expression. d-nb.info |

| Arabidopsis thaliana | Induction of NCED6 expression. cambridge.org | Depletion of the NCED substrates, this compound and/or 9'-cis-neoxanthin, is expected. cambridge.org |

| Tomato (Solanum lycopersicum) | Differential expression of ripening-related genes between genotypes. nih.gov | Significant differences in the accumulation of this compound between long-shelf-life and short-shelf-life genotypes. nih.gov |

Structural Conformation and Isomerism of 9 Cis Violaxanthin in Biological Systems

Investigation of 9-cis Isomerization Pathways

The transformation of violaxanthin (B192666) into its 9-cis isomer can be initiated through several mechanisms, including light, heat, and the presence of metal ions.

Light is a significant factor in the isomerization of carotenoids. nih.gov The process of photoisomerization, the conversion of one isomer to another using light energy, can be enhanced by the presence of photosensitizers like chlorophyll. nih.gov In the context of the Light-Harvesting Complex II (LHCII), illumination has been shown to cause a notable increase in the concentration of cis-isomers of violaxanthin, including the 9-cis form. nih.gov Specifically, illuminating isolated LHCII can increase the proportion of 9-cis-violaxanthin. nih.gov This light-driven reaction is reversible in the dark. researchgate.net The photoisomerization is understood to be a triplet-sensitized reaction, meaning it is facilitated by the excited triplet state of other molecules, such as chlorophylls (B1240455). researchgate.net This is supported by the observation that both blue light (absorbed by chlorophylls and carotenoids) and red light (absorbed exclusively by chlorophylls) can drive the isomerization from all-trans to cis forms. researchgate.net

Thermal energy can also induce the isomerization of violaxanthin. Studies have demonstrated that incubating isolated LHCII in the dark at elevated temperatures can produce a similar increase in cis-violaxanthin (B223514) isomers as seen with illumination. nih.gov However, the formation of the 9-cis stereoisomer through heat-induced isomerization has been observed to be specific to the protein environment of LHCII and does not occur under the same conditions in an organic solvent. nih.gov This suggests that the protein structure plays a critical role in stabilizing this particular conformation. nih.gov

The presence of certain metal ions can catalyze the isomerization of carotenoids. nih.gov For instance, copper (II) ions have been shown to significantly induce the conversion of trans-astaxanthin to its cis forms, including 9-cis-astaxanthin. nih.govresearchgate.net This interaction is thought to occur through the formation of carotenoid-metal cationic complexes. researchgate.net An increased incubation time with Cu(II) or a higher ratio of Cu(II) to the carotenoid leads to a greater percentage of cis isomers. nih.gov While direct studies on this compound are less common, the known effects on similar xanthophylls suggest a potential pathway for metal-induced isomerization. Both copper and cadmium are recognized as environmental stressors for plants that can impact photosynthetic processes. mdpi.com

Conformational Dynamics within Pigment-Protein Complexes

The isomerization of violaxanthin is linked to changes in the organization of LHCII. The formation of violaxanthin isomers, including the 9-cis form, is associated with the disaggregation of the complex. nih.gov This reorganization is believed to make violaxanthin more accessible for enzymatic de-epoxidation within the xanthophyll cycle, a crucial photoprotective mechanism. nih.gov Studies using monomolecular layers have shown that cis isomers of violaxanthin can decrease the aggregation level of LHCII, whereas all-trans isomers tend to increase it. researchgate.net This suggests that the presence of this compound can modulate the supramolecular structure of LHCII.

Within the LHCII, each monomeric unit binds 14 chlorophyll molecules and four carotenoid molecules: two luteins, one 9-cis-neoxanthin, and one violaxanthin. nih.gov Violaxanthin is located at the periphery of the complex. nih.gov The binding of 9-cis-neoxanthin significantly affects the binding affinity of violaxanthin to LHCII. nih.gov There is a strong coordination between 9-cis-neoxanthin and violaxanthin at the interfaces of adjacent LHCII monomers, which plays an important role in the operation of the xanthophyll cycle. nih.govnih.gov